Hexahydro-2H-azepine-2-thione
CAS No.: 7203-96-5
Cat. No.: VC21201022
Molecular Formula: C6H11NS
Molecular Weight: 129.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7203-96-5 |
|---|---|
| Molecular Formula | C6H11NS |
| Molecular Weight | 129.23 g/mol |
| IUPAC Name | azepane-2-thione |
| Standard InChI | InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) |
| Standard InChI Key | APLHDUWNMGJBFD-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC(=NCC1)S |
| SMILES | C1CCC(=S)NCC1 |
| Canonical SMILES | C1CCC(=S)NCC1 |
| Melting Point | 108.5 °C |
Introduction
Chemical Identity and Structure
Hexahydro-2H-azepine-2-thione, also known by alternative names such as azepane-2-thione and thiocaprolactam, is a cyclic thioamide with the molecular formula C₆H₁₁NS . The compound is characterized by a saturated azepine ring containing six carbon atoms and one nitrogen atom, with a thione (C=S) functional group attached to the carbon adjacent to the nitrogen. This structural arrangement gives the molecule its distinctive chemical properties and reactivity profile.
The compound has a well-defined chemical identity with the following specifications:
| Property | Value |
|---|---|
| CAS Number | 7203-96-5 |
| IUPAC Name | Azepane-2-thione |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22-129.23 g/mol |
| InChI Key | APLHDUWNMGJBFD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=S)NCC1 |
The chemical structure features a saturated seven-membered ring with a thione group, which contributes to its nucleophilic properties and reactivity . The nitrogen within the ring structure serves as a point for potential derivatization, allowing for the synthesis of numerous analogs with enhanced biological activities.
Structural Characteristics
The spatial arrangement of atoms in Hexahydro-2H-azepine-2-thione influences its chemical behavior and biological interactions. The seven-membered ring adopts various conformations due to the flexibility of the saturated carbon chain, which can impact its binding affinity to biological targets. The thione group (C=S) is more nucleophilic than its oxygen counterpart (C=O), making it more reactive toward electrophiles and transition metals.
Physical Properties
Hexahydro-2H-azepine-2-thione possesses distinct physical properties that are important for its characterization, purification, and application in various research settings. These properties influence its solubility, stability, and behavior under different experimental conditions.
| Physical Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | Not specified in the sources |
| Density | 1.05 g/cm³ |
| Melting Point | 107°C |
| Boiling Point | 171°C at 10 mmHg |
| Solubility | Not specified in the sources |
These physical characteristics are essential for researchers working with the compound, particularly in synthesis, purification, and formulation processes . The relatively high melting point suggests significant intermolecular forces, possibly hydrogen bonding involving the NH group of the thioamide functionality.
Biological Activities
Hexahydro-2H-azepine-2-thione and its derivatives have demonstrated various biological activities that make them attractive candidates for pharmaceutical research. These biological properties stem from the compound's ability to interact with different biological targets.
Antimicrobial Activity
Research indicates that Hexahydro-2H-azepine-2-thione derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 1 to 6 μmol/mL against pathogens such as Escherichia coli and Staphylococcus aureus.
The antimicrobial activity appears to be enhanced in derivatives with specific structural modifications. For example, the addition of phenyl groups to the basic scaffold has been shown to improve antimicrobial efficacy. In one study, derivatives were tested against Klebsiella pneumoniae and Streptococcus pyogenes, showing MIC values that were significantly lower than those of traditional antibiotics.
Anticancer Properties
One of the most promising aspects of Hexahydro-2H-azepine-2-thione research is its potential anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve multiple pathways, including the inhibition of essential enzymes for cancer cell growth and the induction of apoptosis.
A comparative study on the anticancer effects of Hexahydro-2H-azepine-2-thione derivatives revealed that specific substitutions on the azepine ring led to increased cytotoxicity against human cancer cell lines. These findings highlight the potential of these compounds as lead structures for further development in cancer therapeutics.
Enzyme Inhibition
Compounds derived from Hexahydro-2H-azepine-2-thione have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. One study reported a derivative with an IC₅₀ value of 3.56 μmol/L, indicating that it was more potent than allopurinol, a standard treatment for gout.
This enzyme inhibition activity is particularly significant as it suggests potential applications in the treatment of metabolic disorders. The ability to inhibit specific enzymes with high selectivity could lead to the development of more targeted therapies with fewer side effects.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have provided valuable insights into how modifications to the Hexahydro-2H-azepine-2-thione framework influence biological activity. These studies guide rational drug design and the development of more potent derivatives.
The following table summarizes key structure-activity relationships observed in Hexahydro-2H-azepine-2-thione derivatives:
| Modification | Biological Effect | Example Compound |
|---|---|---|
| Addition of phenyl groups | Enhanced antimicrobial activity | Compound 6k |
| Substitution at nitrogen | Increased anticancer potency | Various derivatives |
| Thione vs. thiol forms | Different enzyme inhibition profiles | Thiazolidine derivatives |
These modifications can lead to enhanced interactions with biological targets, thereby improving efficacy. The ability to fine-tune the biological activity through structural modifications makes Hexahydro-2H-azepine-2-thione a versatile scaffold for drug discovery efforts.
Applications in Research and Development
Based on its chemical properties and biological activities, Hexahydro-2H-azepine-2-thione has several potential applications in research and development.
Medicinal Chemistry
In medicinal chemistry, Hexahydro-2H-azepine-2-thione serves as an important scaffold for the development of:
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Novel antimicrobial agents to address the growing concern of antibiotic resistance
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Anticancer compounds with selective cytotoxicity toward malignant cells
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Enzyme inhibitors for the treatment of metabolic disorders such as gout
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Anti-inflammatory agents based on their ability to modulate key inflammatory pathways
Chemical Biology
In chemical biology, Hexahydro-2H-azepine-2-thione derivatives can be used as:
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Probes for studying protein-ligand interactions
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Tools for investigating cellular signaling pathways
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Building blocks for the synthesis of more complex bioactive molecules
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Chemical tags for protein labeling and tracking
Materials Science
Though less explored, there are potential applications in materials science, including:
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Development of coordination polymers due to the sulfur atom's affinity for transition metals
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Design of supramolecular assemblies through hydrogen bonding and other non-covalent interactions
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Creation of functionalized surfaces with specific biological or chemical properties
Current Research Trends
Research on Hexahydro-2H-azepine-2-thione continues to evolve, with several emerging trends that highlight its importance in chemical and biological research.
Development of Targeted Therapeutics
Current research is focusing on the development of Hexahydro-2H-azepine-2-thione derivatives with enhanced selectivity for specific biological targets. This includes the design of compounds that can selectively inhibit enzymes or receptors implicated in disease processes without affecting normal cellular functions.
Green Chemistry Approaches
There is growing interest in developing more environmentally friendly methods for the synthesis of Hexahydro-2H-azepine-2-thione and its derivatives. This includes the use of renewable resources, catalytic processes, and solvent-free reactions that reduce the environmental impact of chemical synthesis.
Combination Therapies
Research is also exploring the potential of combining Hexahydro-2H-azepine-2-thione derivatives with established drugs to achieve synergistic effects in the treatment of complex diseases such as cancer and antibiotic-resistant infections.
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